molecular formula C17H15BrN2O4S B5098581 3-({[(3-bromo-4-ethoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid CAS No. 462613-53-2

3-({[(3-bromo-4-ethoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid

Cat. No.: B5098581
CAS No.: 462613-53-2
M. Wt: 423.3 g/mol
InChI Key: QTJNITDDXKVCJW-UHFFFAOYSA-N
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Description

3-({[(3-bromo-4-ethoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid is a complex organic compound with a molecular formula of C17H15BrN2O4S

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[(3-bromo-4-ethoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid typically involves multi-step organic reactions. One common method includes the reaction of 3-bromo-4-ethoxybenzoic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with thiourea to form the carbamothioyl derivative. Finally, this compound is coupled with 3-aminobenzoic acid under appropriate conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-({[(3-bromo-4-ethoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe for studying enzyme interactions.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-({[(3-bromo-4-ethoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid involves its interaction with specific molecular targets. The bromine atom and the carbonyl group are likely key functional groups that interact with enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific application and require further research to elucidate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-({[(3-bromo-4-ethoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

3-[(3-bromo-4-ethoxybenzoyl)carbamothioylamino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2O4S/c1-2-24-14-7-6-10(9-13(14)18)15(21)20-17(25)19-12-5-3-4-11(8-12)16(22)23/h3-9H,2H2,1H3,(H,22,23)(H2,19,20,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTJNITDDXKVCJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=CC(=C2)C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00367827
Record name STK103295
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00367827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

423.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

462613-53-2
Record name STK103295
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00367827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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